N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methoxyphenyl group and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the 4-methoxyphenyl group.
Introduction of the Acetamide Group: The final step involves the reaction of the substituted piperazine with 2-chloro-N-(4-fluorophenyl)ethylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide: Lacks the 4-fluorophenyl group, which may result in different biological activities.
N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.
N-[2-(4-bromophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide: Features a bromophenyl group, which may influence its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of both the 4-fluorophenyl and 4-methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-27-20-8-6-19(7-9-20)25-14-12-24(13-15-25)16-21(26)23-11-10-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPPWKSXYYYWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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